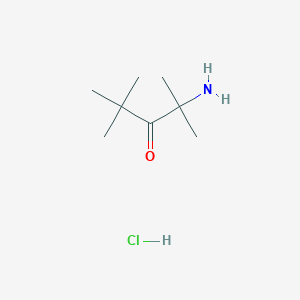
methyl 2-(3-chloro-N-methylpropanamido)acetate
Vue d'ensemble
Description
Methyl 2-(3-chloro-N-methylpropanamido)acetate is a chemical compound with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of methyl 2-(3-chloro-N-methylpropanamido)acetate involves the reaction of 3-chloropropanoyl chloride with N-methylglycine methyl ester. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure a high yield of the desired product.
Analyse Des Réactions Chimiques
Methyl 2-(3-chloro-N-methylpropanamido)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 2-(3-chloro-N-methylpropanamido)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of methyl 2-(3-chloro-N-methylpropanamido)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to the active site of the enzyme and altering its conformation, thereby affecting its catalytic activity .
Comparaison Avec Des Composés Similaires
Methyl 2-(3-chloro-N-methylpropanamido)acetate can be compared with similar compounds such as:
Methyl 2-(3-bromo-N-methylpropanamido)acetate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and applications.
Methyl 2-(3-chloro-N-ethylpropanamido)acetate: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
Methyl 2-(3-chloro-N-methylbutanamido)acetate: Similar structure but with a butanamide group, which can influence its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
IUPAC Name |
methyl 2-[3-chloropropanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVMOLQTBQSGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)
![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)




![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)
![2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1460333.png)



